molecular formula C11H21NO4 B12431972 Tert-butyl 2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate

Tert-butyl 2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate

Cat. No.: B12431972
M. Wt: 231.29 g/mol
InChI Key: ZYVBYRKLECISLP-UHFFFAOYSA-N
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Description

Tert-butyl 2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate (CAS: 1428775-91-0; molecular formula: C₁₁H₂₁NO₄; molar mass: 231.29 g/mol) is a pyrrolidine-based compound featuring a tert-butyl carbamate protecting group at the 1-position, a hydroxymethyl substituent at the 2-position, and a methoxy group at the 4-position. Its stereochemical configuration, (2S,4S), is critical for its physicochemical and biological properties . This compound is widely utilized as a chiral building block in pharmaceutical synthesis, particularly in the development of antiviral and CNS-targeted drugs due to its rigidity and hydrogen-bonding capabilities .

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-9(15-4)5-8(12)7-13/h8-9,13H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVBYRKLECISLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Pathways

Starting Materials and General Strategy

The synthesis typically begins with pyrrolidine derivatives or proline analogs. Common precursors include:

  • 4-Hydroxypyrrolidine-1-carboxylates (e.g., tert-butyl 4-hydroxypyrrolidine-1-carboxylate) for methoxy group introduction.
  • 2-Hydroxymethylpyrrolidines for Boc protection and functionalization.

A representative synthetic route involves:

  • Boc protection of the pyrrolidine nitrogen.
  • Methoxy group installation via alkylation or nucleophilic substitution.
  • Hydroxymethyl group introduction through oxidation or reduction steps.

Stepwise Synthesis from Pyrrolidine Derivatives

Alkylation for Methoxy Group Installation

Procedure :

  • Substrate : Tert-butyl 4-hydroxypyrrolidine-1-carboxylate.
  • Reagents : Methyl iodide (MeI), sodium hydride (NaH), tetrahydrofuran (THF).
  • Conditions : Stirring at 0°C → ambient temperature (18–24 hours).
  • Yield : ~70–85% (optimized for lab-scale).

Mechanism :
$$ \text{Pyrrolidine-OH} + \text{MeI} \xrightarrow{\text{NaH, THF}} \text{Pyrrolidine-OCH}_3 + \text{HI} $$

Hydroxymethyl Group Introduction

Oxidation-Reduction Approach :

  • Step 1 : Oxidation of 2-methylpyrrolidine to 2-formylpyrrolidine using Dess-Martin periodinane.
  • Step 2 : Reduction of the aldehyde to hydroxymethyl via NaBH$$4$$ or LiAlH$$4$$.
  • Yield : 60–75% (dependent on stereochemical control).

Direct Hydroxymethylation :

  • Substrate : 2-Bromomethylpyrrolidine.
  • Reagents : Hydroxide ion (KOH/NaOH) in aqueous THF.
  • Yield : 50–65% (lower due to side reactions).

Stereochemical Control

The compound exists in four stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). Key strategies for enantioselective synthesis include:

Chiral Auxiliaries
  • Use of (S)- or (R)-proline derivatives to dictate configuration.
  • Example : (2S,4S)-isomer synthesis via L-proline oxidation, Boc protection, and stereoretentive alkylation.
Enzymatic Resolution
  • Lipase-mediated hydrolysis of racemic esters to isolate desired enantiomers.
  • Efficiency : >90% enantiomeric excess (ee) reported for (2S,4S)-isomer.

Industrial-Scale Production

Continuous Flow Microreactor Systems

Advantages : Enhanced heat/mass transfer, reduced reaction times.
Protocol :

  • Step 1 : Boc protection in a tubular reactor (residence time: 10–15 minutes).
  • Step 2 : Methoxyalkylation using MeI in a packed-bed reactor with immobilized NaH.
  • Yield : 80–90% (purity >98%).

Cost-Effective Reagent Substitutions

  • NaH Alternative : K$$2$$CO$$3$$ with phase-transfer catalysts (e.g., tetrabutylammonium bromide).
  • Solvent Recycling : THF recovery via distillation reduces waste.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Stereochemical Outcome
Alkylation (Lab-Scale) 4-Hydroxypyrrolidine MeI, NaH, THF 70–85% Racemic mixture
Oxidation-Reduction 2-Methylpyrrolidine Dess-Martin, NaBH$$_4$$ 60–75% High ee with chiral auxiliaries
Continuous Flow Proline derivatives Immobilized NaH, MeI 80–90% Configurational retention

Challenges and Limitations

  • Stereochemical Purity : Racemic routes require costly resolution steps.
  • Byproduct Formation : Over-alkylation at position 3 reduces yields in methoxy installation.
  • Scale-Up Issues : Exothermic reactions in batch systems risk thermal runaway.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (2R,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C₁₁H₂₁NO₄ and a molar mass of approximately 231.29 g/mol. It features a pyrrolidine structure with a tert-butyl group and a methoxy group, which contribute to its unique properties. The compound is chiral, having specific stereochemistry at the 2 and 4 positions of the pyrrolidine ring, denoted as (2R,4R) or (2S,4S) depending on the isomer, which plays a crucial role in its biological activity and applications in medicinal chemistry.

Scientific Research Applications

Tert-butyl (2R,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate is versatile for synthetic applications in organic chemistry. These applications include:

  • Synthesis : It is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
  • Palladium-Catalyzed Cross-Coupling Reactions : It participates in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides using Cs₂CO₃ as a base in 1,4-dioxane solvent .
  • Reactivity : The tert-butyl group elicits a unique reactivity pattern, useful in various chemical transformations and biocatalytic processes .
  • Agonist : Hydroxymethyl pyrrolidines act as β3 adrenergic receptor agonists .
  • Building Block : It serves as a building block in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds.
  • Dipeptide Synthesis : Tert-butyloxycarbonyl-protected amino acids are used as starting materials in dipeptide synthesis with coupling reagents .
  • Amidation Reactions : Used in room-temperature palladium-catalyzed amidation of aryl bromides .

Interaction Studies

Interaction studies involving tert-butyl (2R,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate are focused on understanding how this compound interacts with biological targets. These studies typically involve:

  • Binding Assays : Determining the affinity of the compound for specific proteins or receptors.
  • Enzyme Inhibition Studies : Assessing the compound's ability to inhibit enzymatic activity.
  • Cell-Based Assays : Evaluating the compound's effects on cellular function and signaling pathways.

Such studies are crucial for determining the therapeutic viability of the compound.

Mechanism of Action

The mechanism of action of tert-butyl 2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved .

Comparison with Similar Compounds

Substitutions on the Pyrrolidine Ring

The compound’s structural analogs differ primarily in substituent positions, stereochemistry, and functional groups:

Compound Name Substituents Stereochemistry CAS Number Molecular Weight (g/mol) Purity Key Features
Tert-butyl (3R,4R)-3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate 3-hydroxymethyl, 4-methoxy (3R,4R) 1428775-91-0 231.29 ≥97% Increased steric hindrance at position 3
Tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate Pyridin-2-yl-hydroxymethyl N/A (piperidine ring) 333986-05-3 306.37 95% Piperidine core; aromatic pyridine enhances π-π interactions
Tert-butyl (2S,4R)-2-(hydrazinecarbonyl)-4-methoxypyrrolidine-1-carboxylate 2-hydrazinecarbonyl, 4-methoxy (2S,4R) 1436862-50-8 259.30 ≥95% Reactive hydrazine moiety for heterocycle synthesis
Tert-butyl (2R,4S)-2-(2-aminoethyl)-4-methoxypyrrolidine-1-carboxylate 2-aminoethyl, 4-methoxy (2R,4S) N/A 244.32 N/A Aminoethyl group introduces basicity and H-bonding potential

Key Observations :

  • Stereochemistry : The (2S,4S) configuration in the target compound contrasts with the (3R,4R) isomer (), affecting molecular packing and solubility .
  • Ring Type : Piperidine analogs (e.g., ) exhibit greater conformational flexibility compared to pyrrolidine derivatives, influencing binding affinity in drug-receptor interactions .
  • Functional Groups : The hydrazinecarbonyl group () introduces nucleophilic reactivity, while the pyridinyl group () enhances aromatic stacking .

Protective Group Variations

The tert-butyl carbamate group is conserved across analogs, but substitutions like fluorine (e.g., tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate, CAS: 1174020-49-5) alter electronic properties. Fluorine’s electronegativity increases metabolic stability but reduces solubility .

Physicochemical Properties

Property Target Compound Piperidine Analog () Hydrazinecarbonyl Analog ()
Molecular Weight 231.29 306.37 259.30
Polarity Moderate (hydroxymethyl + methoxy) High (pyridine) High (hydrazinecarbonyl)
Solubility Moderate in polar solvents Low (aromatic pyridine) High (hydrazine enhances water solubility)
Stability Stable under basic conditions Sensitive to oxidation (pyridine) Hydrazine prone to hydrolysis

Commercial Availability and Purity

    Biological Activity

    Tert-butyl 2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate, also known by its CAS number 215918-39-1, is a compound that has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential therapeutic applications.

    • Molecular Formula : C₁₀H₁₉NO₃
    • Molecular Weight : 201.26 g/mol
    • Structure : The compound features a pyrrolidine ring with a tert-butyl group, a hydroxymethyl group, and a methoxy group attached to it.

    The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that compounds with similar structures exhibit activity through:

    • Inhibition of Enzymatic Activity : Many pyrrolidine derivatives act as inhibitors of enzymes involved in metabolic pathways, potentially affecting cellular processes.
    • Modulation of Receptor Activity : Some studies suggest that this compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways.

    Biological Activity and Case Studies

    • Anticancer Activity :
      • A study highlighted the use of pyrrolidine derivatives in cancer therapy, showcasing their ability to inhibit tumor growth in vitro and in vivo models. This compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
    • Neuroprotective Effects :
      • Research has indicated that compounds structurally related to this compound exhibit neuroprotective properties in models of neurodegenerative diseases. This activity is attributed to their ability to modulate oxidative stress and inflammation within neural tissues .
    • Anti-inflammatory Properties :
      • The compound has shown promise in reducing inflammation in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory disorders .

    Comparative Analysis of Biological Activities

    Activity TypeRelated CompoundsObserved EffectsReference
    AnticancerSimilar pyrrolidinesInhibition of cell proliferation
    NeuroprotectivePyrrolidine derivativesReduction in neuronal apoptosis
    Anti-inflammatoryVarious analogsDecrease in cytokine levels

    Q & A

    What are the key synthetic strategies for preparing tert-butyl 2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

    Methodological Answer:
    The synthesis typically involves multi-step functionalization of pyrrolidine derivatives. A common approach includes:

    • Step 1: Protection of the pyrrolidine nitrogen using tert-butoxycarbonyl (Boc) groups under anhydrous conditions with reagents like (Boc)₂O in tetrahydrofuran (THF) .
    • Step 2: Introduction of hydroxymethyl and methoxy groups via nucleophilic substitution or oxidation-reduction sequences. For example, hydroxymethylation may involve reacting with formaldehyde derivatives, while methoxy groups can be introduced using methyl iodide or dimethyl sulfate under basic conditions.
    • Optimization: Reaction temperature (e.g., 0–20°C for sensitive intermediates), solvent choice (e.g., dichloromethane for anhydrous reactions), and catalysts (e.g., DMAP or triethylamine for acylations) significantly impact yields . Monitoring via TLC or HPLC ensures intermediate purity.

    How do structural features like the hydroxymethyl and methoxy groups influence the compound’s reactivity in downstream applications?

    Methodological Answer:

    • Hydroxymethyl Group (-CH₂OH): Acts as a nucleophilic site for further derivatization (e.g., esterification or oxidation to carboxylic acids). Its polarity enhances solubility in polar solvents, facilitating purification .
    • Methoxy Group (-OCH₃): Provides steric and electronic effects, stabilizing adjacent carbamate groups against hydrolysis. It also influences crystallization behavior, as seen in analogs with defined melting points (e.g., 120–190°C) .
    • Boc Protection: The tert-butyl carbamate group stabilizes the pyrrolidine ring during acidic/basic conditions but requires careful deprotection (e.g., TFA/CH₂Cl₂) to avoid side reactions .

    What analytical techniques are critical for characterizing this compound and validating its purity?

    Methodological Answer:

    • NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry. For instance, methoxy protons appear as singlets (~δ 3.3 ppm), while hydroxymethyl protons show splitting patterns near δ 3.5–4.0 ppm .
    • IR Spectroscopy: Key peaks include N-H stretches (~3400 cm⁻¹ for carbamate) and C=O stretches (~1700 cm⁻¹) .
    • Mass Spectrometry (MS/ESI): Validates molecular weight (e.g., [M+H]⁺ expected at ~273 g/mol for C₁₂H₂₁NO₅) and detects impurities .
    • Melting Point Analysis: Ensures crystalline purity; deviations >2°C suggest contaminants .

    How can researchers evaluate the biological activity of this compound, particularly in antimicrobial or antitumor assays?

    Methodological Answer:

    • In Vitro Assays: Test against bacterial strains (e.g., Mycobacterium tuberculosis) using microdilution methods. Analogous hydrazine derivatives showed MIC values <50 µg/mL, suggesting potential antitubercular activity .
    • Structure-Activity Relationship (SAR): Modify substituents (e.g., replacing methoxy with nitro groups) to assess impact on bioactivity. Computational docking (e.g., AutoDock) can predict binding to targets like enoyl-acyl carrier protein reductase (InhA) .
    • Cytotoxicity Screening: Use MTT assays on mammalian cell lines (e.g., HEK293) to ensure selectivity .

    What challenges arise in resolving stereochemistry during synthesis, and how can they be addressed?

    Methodological Answer:

    • Chiral Centers: The pyrrolidine ring’s stereochemistry (2S,4R vs. 2R,4S) requires chiral auxiliaries or asymmetric catalysis. For example, Evans oxazolidinones can enforce configuration during hydroxymethylation .
    • Chromatographic Resolution: Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients. Polarimetric analysis confirms enantiomeric excess (>98% ee) .
    • X-ray Crystallography: Resolves ambiguities in stereochemistry by analyzing crystal packing, though this requires high-purity crystals .

    How does the compound’s stability under varying pH and temperature conditions impact its storage and handling?

    Methodological Answer:

    • pH Sensitivity: The Boc group hydrolyzes under strong acids (pH <2) or bases (pH >10). Store at neutral pH in inert atmospheres (argon) .
    • Thermal Stability: Decomposition occurs >150°C. Store at 0–6°C for long-term stability, as recommended for similar tert-butyl carbamates .
    • Light Sensitivity: UV exposure degrades methoxy groups; use amber vials and avoid direct light .

    What computational tools are effective for modeling the compound’s conformational dynamics and electronic properties?

    Methodological Answer:

    • Molecular Dynamics (MD): Simulate solvation effects in water/DMSO using GROMACS. Analyze hydrogen bonding between hydroxymethyl and carbamate groups .
    • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict NMR chemical shifts and reaction pathways (e.g., Boc deprotection) .
    • QSPR Models: Correlate logP values (calculated ~1.5) with solubility data to guide solvent selection for reactions .

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